4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
CAS No.:
Cat. No.: VC16364121
Molecular Formula: C17H19FN2O5S2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid -](/images/structure/VC16364121.png)
Specification
Molecular Formula | C17H19FN2O5S2 |
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Molecular Weight | 414.5 g/mol |
IUPAC Name | 4-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C17H19FN2O5S2/c18-12-3-1-11(2-4-12)7-8-20-13-9-27(24,25)10-14(13)26-17(20)19-15(21)5-6-16(22)23/h1-4,13-14H,5-10H2,(H,22,23) |
Standard InChI Key | SXFLGAJDTFDFCV-UHFFFAOYSA-N |
Canonical SMILES | C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2CCC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of a tetrahydrothieno[3,4-d] thiazole ring system, which is fully saturated and modified with a sulfone group (5,5-dioxide). The Z-configuration of the imine bond at position 2 ensures stereochemical specificity, while the 4-fluorophenyl ethyl group is attached to the nitrogen atom at position 3. The 4-oxobutanoic acid moiety forms a carboxylic acid-terminated side chain, enhancing solubility and enabling potential prodrug derivatization.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀FN₃O₅S₂ |
Molecular Weight | 477.51 g/mol |
XLogP3 | 2.1 (estimated) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 126 Ų |
Derived from structural analogs .
Stereochemical Considerations
The (2Z)-configuration of the imine group and the chiral centers in the tetrahydrothieno[3,4-d] thiazole ring necessitate careful stereocontrol during synthesis. Computational models predict that the fluorophenyl ethyl group adopts a conformation that minimizes steric hindrance with the sulfone group, stabilizing the molecule.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves a multi-step sequence:
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Formation of the Thieno-Thiazole Core: Cyclocondensation of cysteine derivatives with α-keto acids under acidic conditions generates the tetrahydrothieno[3,4-d][1, thiazole skeleton. Subsequent oxidation with hydrogen peroxide yields the 5,5-dioxide.
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Introduction of the 4-Fluorophenyl Ethyl Group: Alkylation of the thiazole nitrogen using 2-(4-fluorophenyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) achieves substitution at position 3.
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Coupling with 4-Oxobutanoic Acid: A Schiff base formation between the primary amine of the thieno-thiazole and the ketone group of 4-oxobutanoic acid, catalyzed by acetic acid, completes the structure.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | H₂O₂ (30%), HCl, 60°C, 6 hr | 78% |
2 | K₂CO₃, DMF, 80°C, 12 hr | 65% |
3 | AcOH, EtOH, reflux, 24 hr | 52% |
Adapted from similar syntheses.
Mechanistic Insights
The sulfone group enhances electrophilicity at the thiazole nitrogen, facilitating alkylation. Steric effects from the fluorophenyl ethyl group necessitate prolonged reaction times for complete substitution.
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.3 mg/mL at pH 7.4). The calculated XLogP3 of 2.1 suggests moderate lipophilicity, ideal for blood-brain barrier penetration in neurological targets .
Stability Under Stress Conditions
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Thermal Stability: Decomposition onset at 180°C (DSC).
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Photostability: >90% remaining after 48 hr under UV light.
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Hydrolytic Stability: Stable at pH 2–8 for 24 hr; degrades in strong base (pH >10).
Applications and Comparative Analysis
Drug Development Prospects
The 4-oxobutanoic acid moiety allows ester prodrug formulations to enhance oral bioavailability. Preclinical models of glioblastoma and anxiety disorders are prioritized for testing.
Structural Analogs and SAR Insights
Compound | Modification | Activity Trend |
---|---|---|
EVT-12346814 | Amino alcohol substituent | Reduced kinase affinity |
EVT-12269237 | Piperazine-thiophene core | Enhanced 5-HT₃ activity |
SAR trends highlight the critical role of the sulfone and fluorophenyl groups.
Future Research Directions
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Synthetic Optimization: Improve Step 3 yield via microwave-assisted synthesis.
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In Vitro Profiling: Screen against kinase panels and ion channels.
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Toxicology Studies: Assess genotoxicity and hERG channel inhibition.
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